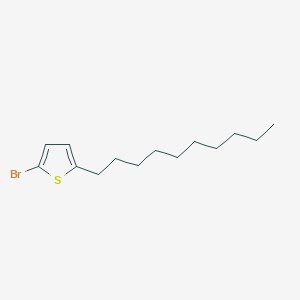
2-Bromo-5-decylthiophene
Descripción general
Descripción
2-Bromo-5-decylthiophene, with the CAS Number 514188-72-8, is derived from thiophene with a bromine and a decyl alkyl chain at 2- and 5- positions . It is popularly used as an end-capping reagent for the synthesis of semiconducting molecules including oligomers and polymers .
Molecular Structure Analysis
The bromine functional group provides the accessibility to a facile further functionalization using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions . The alkyl chain improves the solubility of the end product, also modifies the highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .Chemical Reactions Analysis
2-Bromo-5-decylthiophene is used as an end-capping precursor for thiophene/thiophene-phenylene type semiconducting oligomers . It showed high charge mobilities up to 0.4 cm^2/Vs .Physical And Chemical Properties Analysis
2-Bromo-5-decylthiophene is a yellow liquid with a boiling point of 340.4±22.0 °C at 760 mmHg . Its chemical formula is C14H23BrS and it has a molecular weight of 240.21 g/mol .Aplicaciones Científicas De Investigación
Organic Field-Effect Transistors (OFETs)
2-Bromo-5-decylthiophene is utilized as an end-capping agent in the synthesis of semiconducting molecules for OFETs. The bromine atom allows for further functionalization through cross-coupling reactions, while the decyl chain enhances solubility and thermal stability .
Organic Photovoltaics (OPVs)
In OPVs, this compound acts as a building block for semiconducting polymers. Its structure is designed to modify the HOMO-LUMO energy levels, which is crucial for efficient energy conversion .
Dye-Sensitized Solar Cells (DSSCs)
As a donor-acceptor-donor (D-A-D) type dye sensitizer, 2-Bromo-5-decylthiophene is an ideal candidate for synthesizing molecules that improve the performance of DSSCs by increasing charge mobility .
Semiconducting Liquid Crystal Materials
The long flexible alkyl chain of 2-Bromo-5-decylthiophene makes it suitable for preparing semiconducting materials that exhibit liquid crystal properties, which are valuable for display technologies .
Synthesis of Oligomers
This thiophene derivative is used as a precursor for thiophene/thiophene-phenylene type semiconducting oligomers, which have shown high charge mobilities, making them promising materials for electronic devices .
Semiconductor Synthesis Intermediates
The bromine functional group of 2-Bromo-5-decylthiophene provides accessibility for further chemical modifications, making it a versatile intermediate in the synthesis of various semiconducting materials .
Mecanismo De Acción
Target of Action
2-Bromo-5-decylthiophene is a popular alkylated thiophene building block . It is primarily used as an end-capping reagent for the synthesis of semiconducting molecules, including oligomers and polymers . The compound’s primary targets are these semiconducting molecules, where it contributes to their solubility and thermal stability .
Mode of Action
The bromine functional group in 2-Bromo-5-decylthiophene provides accessibility to further functionalization using Pd-catalysed cross-coupling or nucleophilic aromatic substitution reactions . The decyl alkyl chain improves the solubility of the end product and modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels .
Biochemical Pathways
2-Bromo-5-decylthiophene is involved in the synthesis of semiconducting molecules, particularly in the creation of donor-acceptor-donor (D-A-D) type dye sensitizer for dye-sensitized solar cells (DSSCs) . It is also used as an end-capping precursor for thiophene/thiophene-phenylene type semiconducting oligomers .
Pharmacokinetics
Its solubility and thermal stability are crucial for its function in the synthesis of semiconducting molecules .
Result of Action
The use of 2-Bromo-5-decylthiophene as an end-capping reagent results in semiconducting molecules with high charge mobilities up to 0.4 cm²/Vs . It also contributes to the production of semiconducting liquid crystal materials .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-decylthiophene are influenced by various environmental factors. For instance, the compound’s boiling point is 340.4±22.0 °C at 760 mmHg , indicating that it can withstand high temperatures. This thermal stability is essential for its role in the synthesis of semiconducting molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-decylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUNQPKOOEOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730500 | |
| Record name | 2-Bromo-5-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-decylthiophene | |
CAS RN |
514188-72-8 | |
| Record name | 2-Bromo-5-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

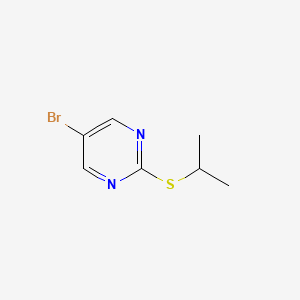
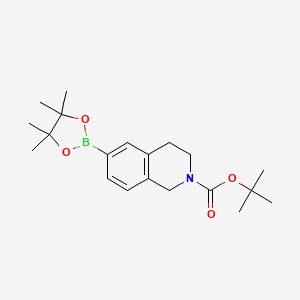
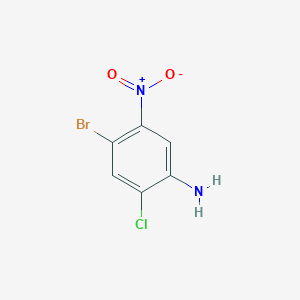
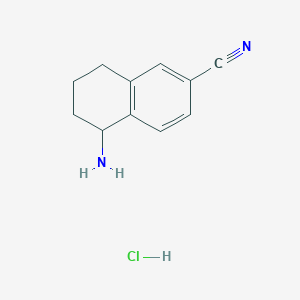
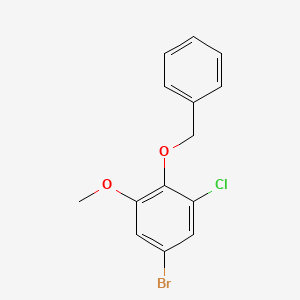
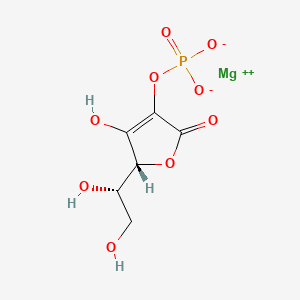



![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)


![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)